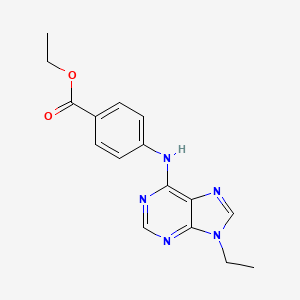
ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 6-chloro-9-ethyl-9H-purine in the presence of a suitable solvent such as absolute ethanol. The reaction mixture is stirred under reflux conditions for several hours, usually around 7 hours, to ensure complete reaction. The desired product is then isolated by filtration and washed with cold water to remove any impurities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted purine derivatives.
科学研究应用
Ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiproliferative activity and potential use as an anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes, leading to the suppression of cellular signaling pathways that promote cell proliferation and survival. This inhibition can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .
相似化合物的比较
Ethyl 4-((9-ethyl-9H-purin-6-yl)amino)benzoate can be compared with other purine derivatives, such as:
6-aminopurine: Known for its role in DNA and RNA synthesis.
9-ethyl-9H-purine: Similar structure but lacks the benzoate moiety.
Adenine: A naturally occurring purine base found in nucleic acids.
The uniqueness of this compound lies in its combined purine and benzoate structure, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
ethyl 4-[(9-ethylpurin-6-yl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-3-21-10-19-13-14(17-9-18-15(13)21)20-12-7-5-11(6-8-12)16(22)23-4-2/h5-10H,3-4H2,1-2H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWIYECTEWLNKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole](/img/structure/B2421500.png)
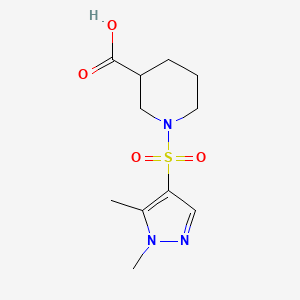
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2421503.png)
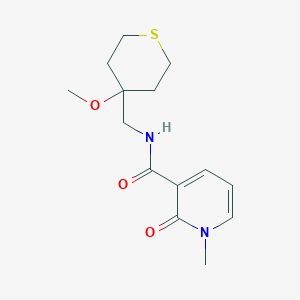

![2-Chloro-4-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2421507.png)

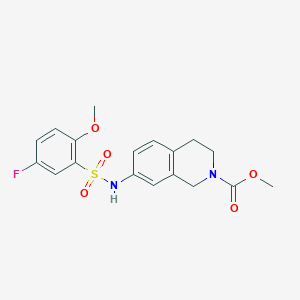
![N-(3-ethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2421514.png)
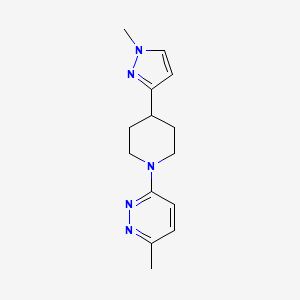
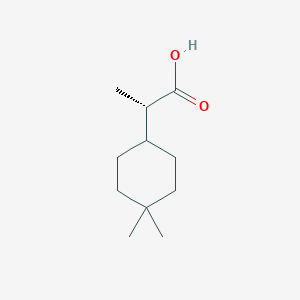
![N-(4-fluorophenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2421520.png)
![tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate](/img/structure/B2421521.png)
![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2421522.png)
